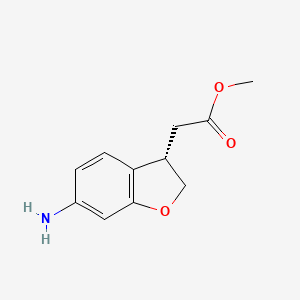
N,N-Bis(2-(diphenylphosphino)ethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DPEA , is a white solid compound. It falls into the category of phosphine compounds and exhibits strong coordination abilities. Its primary use lies as a ligand in coordination chemistry, particularly in metal-catalyzed reactions such as transition metal-catalyzed coupling reactions .
Méthodes De Préparation
Synthesis:: The synthesis of N,N-Bis(2-(diphenylphosphino)ethyl)aniline involves several steps. One common method starts with the reaction of ethanol, 2,2-(phenylimino)di-, di-p-toluenesulfonate (an ester), and diphenylphosphine. The reaction conditions are carefully controlled to yield the desired product .
Analyse Des Réactions Chimiques
Reactivity:: DPEA can participate in various chemical reactions, including:
Oxidation and Reduction: DPEA can undergo oxidation or reduction processes.
Substitution Reactions: It can serve as a nucleophilic or electrophilic reagent in substitution reactions.
Coordination Chemistry: As a phosphine ligand, it readily coordinates with transition metals.
Oxidation: Common oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogens (e.g., bromine, chlorine) or other leaving groups are used.
Metal Complex Formation: Transition metal salts (e.g., palladium, nickel) in the presence of DPEA form coordination complexes.
Major Products:: The major products depend on the specific reaction conditions and the nature of the substrate. For example, in metal-catalyzed coupling reactions, DPEA facilitates the coupling of aryl halides with various nucleophiles.
Applications De Recherche Scientifique
DPEA finds applications in:
Organic Synthesis: As a ligand, it enhances selectivity and efficiency in metal-catalyzed reactions.
Catalysis: It plays a crucial role in cross-coupling reactions, C-H activation, and other transformations.
Materials Science: DPEA-containing complexes contribute to the development of functional materials.
Mécanisme D'action
The exact mechanism by which DPEA exerts its effects depends on the specific reaction. As a ligand, it stabilizes metal complexes, influencing their reactivity and selectivity. Molecular targets and pathways vary based on the context of its use.
Comparaison Avec Des Composés Similaires
DPEA’s uniqueness lies in its bidentate phosphine ligand structure. Similar compounds include other phosphine ligands like triphenylphosphine (PPh₃) and bis(diphenylphosphino)methane (dppm).
Remember that DPEA’s versatility and coordination properties make it a valuable tool in synthetic chemistry and catalysis
Propriétés
Numéro CAS |
141547-34-4 |
|---|---|
Formule moléculaire |
C34H33NP2 |
Poids moléculaire |
517.6 g/mol |
Nom IUPAC |
N,N-bis(2-diphenylphosphanylethyl)aniline |
InChI |
InChI=1S/C34H33NP2/c1-6-16-30(17-7-1)35(26-28-36(31-18-8-2-9-19-31)32-20-10-3-11-21-32)27-29-37(33-22-12-4-13-23-33)34-24-14-5-15-25-34/h1-25H,26-29H2 |
Clé InChI |
YKKBLYRNQRSRQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


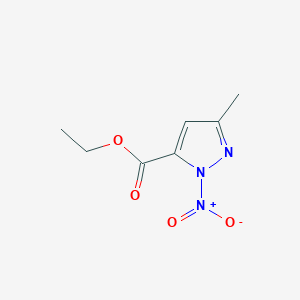
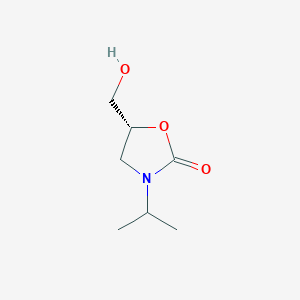
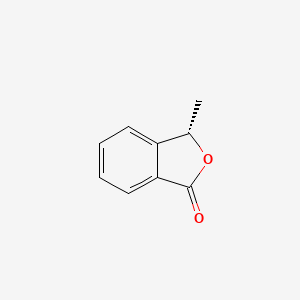
![2-(Methylthio)benzo[d]oxazole-6-sulfonamide](/img/structure/B12892873.png)
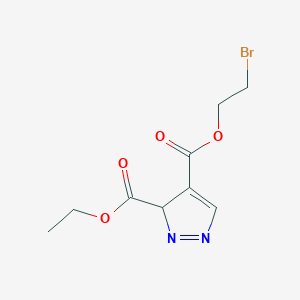


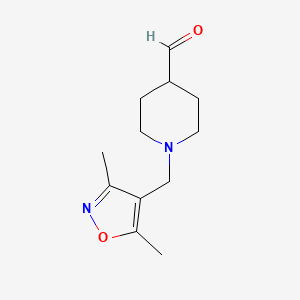
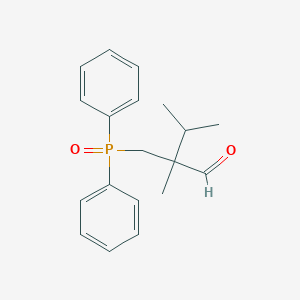
![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
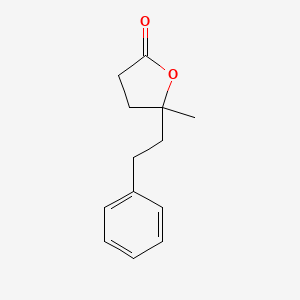
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)
